molecular formula C9H15NO B12891518 (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol

(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol

Cat. No.: B12891518
M. Wt: 153.22 g/mol
InChI Key: VOOPRWGOTWLRDL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is a chiral organic compound that features a pyrrole ring substituted with a methyl group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Methyl Group:

    Attachment of the Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium halide reacts with a suitable pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.

    Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of halogenated or other substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its chiral nature.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways. In chemical reactions, it could act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol: The enantiomer of the compound, with different chiral properties.

    2-(2-Methyl-1H-pyrrol-1-yl)ethanol: A shorter chain analog.

    2-(2-Methyl-1H-pyrrol-1-yl)butanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrole ring and a butanol side chain, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2S)-2-(2-methylpyrrol-1-yl)butan-1-ol

InChI

InChI=1S/C9H15NO/c1-3-9(7-11)10-6-4-5-8(10)2/h4-6,9,11H,3,7H2,1-2H3/t9-/m0/s1

InChI Key

VOOPRWGOTWLRDL-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CO)N1C=CC=C1C

Canonical SMILES

CCC(CO)N1C=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.